molecular formula C20H11Cl2FN2O B12162508 1-(2,4-Dichlorophenoxy)-4-(4-fluorophenyl)phthalazine CAS No. 314244-48-9

1-(2,4-Dichlorophenoxy)-4-(4-fluorophenyl)phthalazine

Cat. No.: B12162508
CAS No.: 314244-48-9
M. Wt: 385.2 g/mol
InChI Key: PDNGNCITRWZOOR-UHFFFAOYSA-N
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Description

Phthalazine, 1-(2,4-dichlorophenoxy)-4-(4-fluorophenyl)- is a complex organic compound that belongs to the phthalazine family This compound is characterized by its unique structure, which includes a phthalazine core substituted with a 2,4-dichlorophenoxy group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalazine, 1-(2,4-dichlorophenoxy)-4-(4-fluorophenyl)- typically involves multiple steps, starting with the preparation of the phthalazine core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Phthalazine, 1-(2,4-dichlorophenoxy)-4-(4-fluorophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phthalazine derivatives.

Scientific Research Applications

Phthalazine, 1-(2,4-dichlorophenoxy)-4-(4-fluorophenyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phthalazine, 1-(2,4-dichlorophenoxy)-4-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phthalazine derivatives with different substituents, such as:

  • Phthalazine, 1-(2,4-dichlorophenoxy)-4-(4-chlorophenyl)-
  • Phthalazine, 1-(2,4-dichlorophenoxy)-4-(4-bromophenyl)-
  • Phthalazine, 1-(2,4-dichlorophenoxy)-4-(4-methylphenyl)-

Uniqueness

Phthalazine, 1-(2,4-dichlorophenoxy)-4-(4-fluorophenyl)- is unique due to the presence of both 2,4-dichlorophenoxy and 4-fluorophenyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

314244-48-9

Molecular Formula

C20H11Cl2FN2O

Molecular Weight

385.2 g/mol

IUPAC Name

1-(2,4-dichlorophenoxy)-4-(4-fluorophenyl)phthalazine

InChI

InChI=1S/C20H11Cl2FN2O/c21-13-7-10-18(17(22)11-13)26-20-16-4-2-1-3-15(16)19(24-25-20)12-5-8-14(23)9-6-12/h1-11H

InChI Key

PDNGNCITRWZOOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2OC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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